2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions and a ketone group at the 2 position. Its molecular formula is . This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere, which can enhance the metabolic stability and lipophilicity of drug candidates.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis involves several methodologies that highlight its versatility in organic chemistry .
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is classified as a bicyclic compound, specifically a diazabicyclo compound due to the presence of nitrogen atoms in its structure. It falls under the category of heterocycles, which are compounds containing atoms of at least two different elements as part of a ring structure.
The synthesis of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane can be achieved through various methods, with one notable approach being the photocatalytic Minisci reaction. This method allows for the introduction of heterocycles at the bridgehead position using readily available N-hydroxyphthalimide esters derived from corresponding carboxylic acids .
The photocatalytic Minisci reaction is advantageous due to its mild reaction conditions and efficiency, suggesting potential for scalability in industrial applications. The reaction typically involves light activation to facilitate the formation of the bicyclic structure from simpler precursors .
The molecular structure of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane features a bicyclic framework with two nitrogen atoms incorporated into the rings. The ketone group at position 2 contributes to its reactivity and biological activity.
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating enzyme activity and influencing cellular processes . This interaction can lead to significant biological outcomes, including potential therapeutic effects.
Relevant data on melting point, boiling point, and other specific physical properties may vary based on purity and specific synthesis methods used .
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane has diverse applications across various fields:
Early synthetic routes to 2-oxo-3,6-diaza-bicyclo[3.1.1]heptane relied on intramolecular cyclization strategies. A common approach involved reductive amination of 1,3-dicarbonyl precursors with protected diamines, followed by acid-catalyzed ring closure. For example, N-Boc-3,6-diazabicyclo[3.1.1]heptane served as a key intermediate, synthesized via cyclization of 1,3-dibromopropane with N-Boc-ethylenediamine under high-dilution conditions (yields: 45–68%) [2]. Alternative pathways employed Diels-Alder reactions between azadienes and ethylene derivatives, though these suffered from poor regioselectivity (∼3:1 dr). The ketone moiety at the C2 position was typically introduced late-stage via oxidation of secondary alcohols or Pd-catalyzed carbonyl insertion [5]. Major limitations included lengthy protection/deprotection sequences and low yields for bridgehead-functionalized derivatives.
Photoredox catalysis enabled direct C–H functionalization of the diazabicycloheptane core, bypassing protective group manipulations. Using Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ as a photocatalyst (E₁/₂* = +1.21 V vs. SCE), cyclopropylamines underwent single-electron transfer (SET) with bicyclo[1.1.0]butanes (BCBs) under blue light (λmax = 427 nm). This [3σ+2σ] cycloaddition constructed the bicyclo[3.1.1]heptane scaffold with simultaneous bridgehead amination [6]. Key findings include:
Table 1: Optimization of Photocatalytic [3σ+2σ] Cycloaddition
Entry | Photocatalyst | Solvent | Yield (%) |
---|---|---|---|
1 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | DMSO | 72 |
2 | Ru(bpy)₃(PF₆)₂ | DMSO | 30 |
3 | 4CzIPN | DMSO | 27 |
4 | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | MeCN | 40 |
5 | None | DMSO | 0 |
Bicyclo[1.1.0]butanes served as radical acceptors in ring-opening cascades to access 2-oxo-3,6-diaza-bicyclo[3.1.1]heptanes. The mechanism proceeds via:
Stereoselectivity in 2-oxo-3,6-diaza-bicyclo[3.1.1]heptanes is governed by:
Table 2: Stereochemical Outcomes in Key Derivatives
Compound | N6 Substituent | Configuration | Biological Relevance |
---|---|---|---|
3Bb | 3-Phenylpropenyl | cis | High µ-opioid affinity (Ki = 2.7 nM) |
4c | 6-Bromopyridin-3-yl | trans | α4β2 nAChR selectivity (α7/α4β2 = 1,295) |
2i | Benzothiophen-2-ylmethyl | cis | Dopamine uptake inhibition (IC50 = 5.5 nM) |
Industrial production faces hurdles in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: